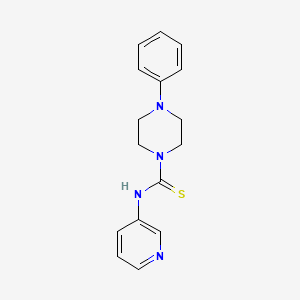![molecular formula C18H15N3O5S B14946210 Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)
Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes a phthalazine moiety, a benzoate ester, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazine Moiety: The phthalazine moiety can be synthesized by the condensation of hydrazine with phthalic anhydride under reflux conditions.
Introduction of the Amino Group: The amino group is introduced by reacting the phthalazine derivative with an appropriate amine, such as ethylenediamine, under controlled conditions.
Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.
化学反应分析
Types of Reactions
METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the phthalazine moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
科学研究应用
METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. The benzoate ester can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
相似化合物的比较
METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE can be compared with similar compounds such as:
Methyl 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate: Similar in structure but with a pyrimidine moiety instead of phthalazine.
(6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester: Contains a thioxo group and a pyrimidine ring, offering different reactivity and biological properties.
N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N’-isonicotinoylhydrazide: A sulfone derivative with potential immunomodulatory activity.
属性
分子式 |
C18H15N3O5S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
methyl 2-[2-[(1,4-dioxo-2,3-dihydrophthalazin-5-yl)amino]-2-oxoethyl]sulfanylbenzoate |
InChI |
InChI=1S/C18H15N3O5S/c1-26-18(25)10-5-2-3-8-13(10)27-9-14(22)19-12-7-4-6-11-15(12)17(24)21-20-16(11)23/h2-8H,9H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
InChI 键 |
DDSWIFFVHQQVFS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=CC=CC3=C2C(=O)NNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)
![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)

![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
